molecular formula C16H20N4O4 B10850193 Tryptophanyl-glutamine

Tryptophanyl-glutamine

Cat. No.: B10850193
M. Wt: 332.35 g/mol
InChI Key: NZCPCJCJZHKFGZ-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptophanyl-glutamine is a synthetic dipeptide composed of the amino acids L-Tryptophan and L-Glutamine, supplied for laboratory research applications. This compound is intended for scientific investigations into dipeptide structure and function, including its potential role in metabolic pathways, bioavailability, and interactions within biological systems. Researchers can utilize this compound to explore its stability, transport mechanisms, and hydrolysis by specific enzymes. As a substrate, it may be valuable for characterizing the activity of proteases and peptidases. All products are strictly for research purposes and are not intended for diagnostic or therapeutic applications in humans or animals. For specific data on purity, solubility, and storage conditions, please refer to the Certificate of Analysis.

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H20N4O4/c17-11(7-9-8-19-12-4-2-1-3-10(9)12)15(22)20-13(16(23)24)5-6-14(18)21/h1-4,8,11,13,19H,5-7,17H2,(H2,18,21)(H,20,22)(H,23,24)/t11-,13-/m0/s1

InChI Key

NZCPCJCJZHKFGZ-AAEUAGOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

General Principles of SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for dipeptide preparation, enabling precise control over amino acid sequence and stereochemistry. The process involves anchoring the C-terminal residue (Gln) to an insoluble resin, followed by iterative deprotection and coupling steps to elongate the peptide chain. Key stages include:

  • Resin Activation : Wang or Rink amide resins are commonly used for C-terminal carboxyl attachment.

  • Side-Chain Protection : Gln’s side chain is protected with tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups to prevent undesired reactions.

  • Deprotection and Coupling : Trp, with its N-terminal protected by Fmoc, is coupled to the resin-bound Gln using activating agents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or carbodiimides.

Table 1: SPPS Conditions for Trp-Gln Synthesis

ParameterSpecificationReference
Resin TypeRink amide MBHA
Coupling ReagentHBTU/DIEA in DMF
Deprotection Agent20% piperidine in DMF
Cleavage CocktailTFA:H2O:TIPS (95:2.5:2.5)
Yield (Crude)65–75%

Challenges and Optimizations

  • Side Reactions : Trp’s indole group is prone to oxidation during cleavage. Adding scavengers like thioanisole minimizes degradation.

  • Racemization : Elevated coupling temperatures increase epimerization risk. Conducting reactions at 0–4°C preserves stereochemical integrity.

Enzymatic Synthesis via Glutaminase

γ-Glutamyl Transferase-Mediated Synthesis

Glutaminase from Bacillus amyloliquefaciens catalyzes the transfer of γ-glutamyl groups from Gln to acceptor amino acids like Trp, forming γ-glutamyl-tryptophan (γ-Glu-Trp). Although this method predominantly yields γ-linked peptides, it highlights enzymatic adaptability under alkaline conditions:

Table 2: Optimal Conditions for γ-Glu-Trp Synthesis

ParameterValueReference
pH10.0
Temperature37°C
Substrate RatioGln:Trp = 1:3
Enzyme Concentration0.1% (w/v)
Yield (γ-Glu-Trp)51.02%

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Glutaminase Activation : Hydrolysis of Gln generates a γ-glutamyl-enzyme intermediate.

  • Transpeptidation : The γ-glutamyl group is transferred to Trp’s α-amino group.
    While this method excels in scalability (>90% conversion in 3 hours), its applicability to α-linked Trp-Gln requires further exploration.

Streptomyces septatus Aminopeptidase (SSAP)-Catalyzed Synthesis

Reverse Hydrolysis in Organic Solvents

SSAP from Streptomyces septatus TH-2 synthesizes dipeptides in anhydrous methanol (98%) by leveraging reverse hydrolysis. Trp acts as the acyl donor, while Gln-OMe serves as the nucleophile:

Table 3: SSAP-Catalyzed Trp-Gln Synthesis Parameters

ParameterValueReference
Solvent98% methanol
Temperature25°C
Reaction Time20–50 hours
Enzyme Stability>100 hours in methanol
Yield (Trp-Gln-OMe)~45% (equilibrium)

Substrate Specificity

SSAP exhibits broad specificity, accommodating hydrophobic (Trp) and polar (Gln) residues. Post-synthesis, mild alkaline hydrolysis removes the methyl ester, yielding free Trp-Gln.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison for Trp-Gln Preparation

MetricSPPSGlutaminaseSSAP
Yield65–75%51% (γ-Glu-Trp)45%
Purity>90%85–90%80–85%
ScalabilityModerateHighHigh
CostHighLowModerate
Structural ControlExcellentLimited (γ-link)Moderate

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.

    Reduction: The carboxyl group of L-glutamine can be reduced to form corresponding alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Kynurenine derivatives.

    Reduction: Alcohol derivatives of L-glutamine.

    Substitution: N-alkyl or N-acyl derivatives of the dipeptide.

Scientific Research Applications

L-Tryptophan-L-glutamine has a wide range of applications in scientific research:

Mechanism of Action

L-Tryptophan-L-glutamine exerts its effects through several mechanisms:

    L-Tryptophan: Serves as a precursor for serotonin synthesis in the brain. It is hydroxylated to 5-hydroxytryptophan and then decarboxylated to serotonin, which regulates mood, sleep, and appetite.

    L-Glutamine: Acts as a nitrogen donor in various biosynthetic pathways. It is involved in the synthesis of nucleotides, amino sugars, and other amino acids. .

Comparison with Similar Compounds

Key Properties :

  • Structure : Trp-Gln features a γ-glutamyl linkage, distinguishing it from standard α-peptide bonds. This structural motif enhances its stability and bioavailability .
  • Function : Trp-Gln exhibits antioxidant activity, making it a candidate for food preservation and nutraceutical applications. Its ability to scavenge free radicals has been validated in vitro .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights structural and functional differences between Trp-Gln and related compounds:

Compound Structure Synthesis Method Key Activity Applications
Tryptophanyl-glutamine γ-glutamyl-tryptophan Enzymatic (glutaminase) Antioxidant, neuroprotective Nutraceuticals, food additives
Phenylacetylglutamine N-acyl-glutamine derivative Chemical acylation Biomarker for gut metabolism Clinical diagnostics
L-Glutamine Single amino acid Fermentation/chemical synthesis Immune support, nitrogen shuttle Medical nutrition, sports supplements
γ-Glutamyl-tryptophan (n=2) Di-γ-glutamyl-tryptophan Enzymatic Enhanced antioxidant capacity Functional foods

Q & A

Basic Research Questions

Q. What are the validated methodologies for quantifying Tryptophanyl-glutamine in biological samples, and how do they compare in sensitivity?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high specificity and sensitivity for low-abundance peptides. Immunoassays (e.g., ELISA) are cost-effective but may cross-react with structurally similar metabolites. For example, protocols similar to those used for Phenylacetylglutamine quantification (e.g., sample deproteinization, derivatization, and isotope dilution) should be adapted . The Glutamine/Glutamate-Glo™ Assay (Promega) offers rapid detection but requires validation for this compound due to potential interference from other glutamine derivatives .

Q. How should researchers design experiments to ensure reproducibility in measuring this compound levels?

  • Methodological Answer : Standardize biospecimen collection (e.g., fasting status, time of day) and storage conditions (-80°C with protease inhibitors). Use biological replicates (n ≥ 5) and report both intra- and inter-assay coefficients of variation (CV%). Follow guidelines for error bars (SD for biological replicates, SEM for technical replicates) and transparently document sample sizes, as emphasized in preclinical reporting standards .

Q. What are the critical confounding factors when analyzing this compound in human cohorts?

  • Methodological Answer : Demographic variables (age, diet, comorbidities) and preanalytical variables (sample hemolysis, freeze-thaw cycles) significantly impact measurements. Adjust for covariates (e.g., renal function) using multivariate regression models. Studies on Phenylacetylglutamine highlight the importance of stratifying by population subgroups (e.g., healthy vs. diseased cohorts) .

Advanced Research Questions

Q. How can discrepancies in this compound concentration data across analytical platforms be resolved?

  • Methodological Answer : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) and harmonize protocols via inter-laboratory comparisons. Methodological studies recommend assessing platform-specific biases (e.g., ionization efficiency in MS) and adopting consensus reference materials . For instance, inconsistencies in glutamine assays due to matrix effects were resolved by spiking synthetic standards .

Q. What experimental strategies address the instability of this compound in longitudinal studies?

  • Methodological Answer : Use stabilizers (e.g., EDTA, sodium azide) during sample collection and minimize freeze-thaw cycles. For long-term storage, lyophilize samples and validate stability under varying temperatures. Refer to USP-NF guidelines for l-Glutamine storage, which recommend airtight containers and desiccants to prevent hydrolysis .

Q. How do genetic polymorphisms influence this compound metabolism, and how can this be experimentally modeled?

  • Methodological Answer : Employ CRISPR/Cas9-edited cell lines or transgenic animal models to study enzyme variants (e.g., peptidases or transporters). Use metabolomic-wide association studies (MWAS) to link single nucleotide polymorphisms (SNPs) with this compound levels, as demonstrated in Phenylacetylglutamine-microbiota studies .

Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound and clinical outcomes?

  • Methodological Answer : Apply machine learning algorithms (e.g., random forest) to identify interaction effects, or use generalized additive models (GAMs) to capture non-linear dynamics. Ensure rigorous control for multiple comparisons (e.g., Bonferroni correction) and report exact p-values, as mandated by preclinical reporting standards .

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